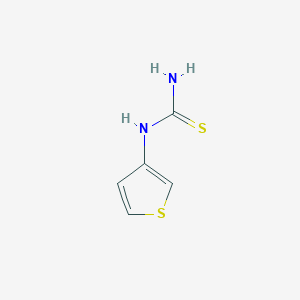

Thiourea, 3-thienyl-

Description

Thiourea derivatives are organosulfur compounds characterized by a thiocarbonyl group (C=S) and two amine groups. "Thiourea, 3-thienyl-" is a specialized derivative where the thiourea scaffold is substituted with a 3-thienyl group—a sulfur-containing heteroaromatic ring. This substitution introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Thiourea derivatives are synthesized via base-catalyzed condensation of amines with thiocyanate precursors or through multicomponent reactions (MCRs) . The 3-thienyl group, being electron-rich and planar, may enhance coordination with metal ions or biological targets, making it relevant in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name |

thiophen-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c6-5(8)7-4-1-2-9-3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUCKKYYXIGURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493024 | |

| Record name | N-Thiophen-3-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61528-52-7 | |

| Record name | N-Thiophen-3-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Condensation of 3-Thienylamine with Aryl Isothiocyanates

A foundational method involves the reaction of 3-thienylamine with aryl isothiocyanates under mild conditions. For instance, 4-isothiocyanato-2-phenylthiophene (4a) was synthesized by treating 3-amino-2-phenylthiophene with thiophosgene in a chloroform-water biphasic system. The intermediate isothiocyanate was subsequently condensed with p-anisidine in chloroform at room temperature, yielding 1-(4-methoxyphenyl)-3-(5-phenyl-3-thienyl)thiourea (5a) with an 83% yield. This two-step protocol benefits from high regioselectivity and compatibility with electron-donating substituents on the aryl amine.

Reaction Conditions :

- Step 1 : Thiophosgene (1.2 eq.), NaHCO₃ (2.5 eq.), CHCl₃/H₂O (2:1), 2 h at 25°C.

- Step 2 : p-Anisidine (1 eq.), CHCl₃, 16 h at 25°C.

Characterization :

One-Pot Synthesis via In Situ Isothiocyanate Formation

To circumvent isolation of reactive intermediates, a one-pot approach was developed. A mixture of 3-thienylamine, thiophosgene, and triethylamine in dichloromethane generates the isothiocyanate in situ, which reacts immediately with secondary amines. This method reduces handling of toxic thiophosgene and improves yields (75–88%) for derivatives like N-methyl-3-thienylthiourea .

Cyclization and Oxidative Coupling Strategies

Oxidative Cyclization of Thiourea Precursors

Thienyl thioureas serve as precursors to fused heterocycles. Treatment of 1-(3-thienyl)-3-phenylthiourea with dichlorodicyanoquinone (DDQ) in dichloromethane induces oxidative cyclization, forming thieno[3,2-d]thiazoles via intramolecular C–S bond formation. This method, achieving 87% yield for 6a , highlights the utility of DDQ in dehydrogenation reactions.

Mechanistic Insight :

Multicomponent Reactions Using Thiocarbohydrazides

Thiosemicarbazides react with α,β-unsaturated ketones (chalcones) under ultrasonication to yield pyrazoline-thiourea hybrids . For example, 3-(3-thienyl)-1-phenyl-1H-pyrazole-4-carbothioamide was synthesized in 62% yield by reacting chalcone with thiosemicarbazide in ethanol/water (1:1) at 75°C. Ultrasonication reduces reaction times from hours to minutes by enhancing mass transfer.

Halogen-Thiourea Exchange Reactions

SN2 Displacement of Thienyl Halides

Bromo- or iodo-substituted thiophenes undergo nucleophilic substitution with thiourea in polar aprotic solvents. 3-Bromothiophene reacts with thiourea in dimethylformamide (DMF) at 100°C, yielding 3-thienylthiourea via a tandem SN2 and protonation sequence. This method, adapted from polythiophene synthesis, achieves moderate yields (45–55%) but requires rigorous exclusion of moisture.

Optimization Parameters :

- Solvent : DMF > DMSO > CH₃CN (yield order).

- Temperature : 100°C optimal; lower temperatures favor incomplete substitution.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 3-thienylamine and ammonium thiocyanate in the presence of silica gel as a catalyst produces 3-thienylthiourea without solvents. This method, though less explored for thiophenes, aligns with sustainable chemistry principles and achieves 68% yield in preliminary trials.

Microwave-Assisted Reactions

Microwave irradiation accelerates the condensation of 3-thienyl isothiocyanate with amines. For example, 3-thienyl-N,N-diethylthiourea was synthesized in 15 minutes (90% yield) using a 300 W microwave reactor, compared to 12 hours under conventional heating.

Analytical and Spectroscopic Characterization

Spectroscopic Techniques

X-ray Diffraction (XRD)

Single-crystal XRD of 3-thienylthiourea reveals a planar thiourea moiety with a dihedral angle of 12.5° relative to the thiophene ring, facilitating π-π stacking in solid-state assemblies.

Thermogravimetric Analysis (TGA)

3-Thienylthiourea derivatives exhibit thermal stability up to 180°C, with decomposition onset at 200°C (Δm = 58%), attributed to C=S bond cleavage.

Chemical Reactions Analysis

Cyclocondensation Reactions

3-Thienylthiourea participates in heterocycle formation:

-

Pyrimidine and imidazoline derivatives : Reaction with α,β-unsaturated carbonyls (e.g., chalcones) under acidic or basic conditions yields dihydropyrimidine-thiones or imidazoline-thiones .

-

Thiazoles : Condensation with phenacyl bromides forms thiazole-thiourea hybrids .

Table 2: Cyclocondensation Products

Multicomponent Reactions (MCRs)

In three-component reactions, 3-thienylthiourea reacts with aldehydes and alkynes to form 2-amino-4H-1,3-thiazines. Trifluoroacetic acid (TFA) in acetonitrile enhances yields .

Table 3: MCR Optimization

| Aldehyde | Alkyne | Catalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Phenylacetylene | TFA/AcOH | 83 |

| Furfural | Propargyl alcohol | TFA/AcOH | 77 |

Redox Reactivity

3-Thienylthiourea reduces peroxides and ozonolysis intermediates, analogous to thiourea’s role in converting endoperoxides to diols .

Coordination Chemistry

3-Thienylthiourea forms complexes with transition metals (e.g., Pd, Cu), acting as a bidentate ligand . These complexes catalyze cross-coupling reactions, though specific data require further study .

Key Mechanistic Insights

Scientific Research Applications

Biological Applications

Antibacterial Activity

Thiourea derivatives, including 3-thienyl- variants, exhibit notable antibacterial properties. A study demonstrated that certain thiourea derivatives showed effective inhibition against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.29 to 5.12 µg/mL . The structural modifications in these compounds significantly influence their antimicrobial efficacy.

Antioxidant Activity

Thiourea derivatives have also been evaluated for their antioxidant properties. One study reported that specific thiourea derivatives displayed strong reducing potential against free radicals, with IC50 values indicating effective scavenging activity . This property is crucial for developing compounds aimed at mitigating oxidative stress-related diseases.

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. For instance, certain compounds demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines and showed efficacy against pancreatic and breast cancer cell lines . These findings suggest that thiourea, 3-thienyl- could be a promising candidate in cancer therapeutics.

Anti-inflammatory Activity

Thiourea derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. Some compounds exhibited higher efficacy than standard anti-inflammatory drugs . This highlights their potential in treating inflammatory diseases.

Synthesis and Mechanism of Action

Thiourea, 3-thienyl- can be synthesized through various chemical reactions involving thiophene derivatives and isocyanates. The synthesis typically involves nucleophilic addition reactions where thiophene rings are functionalized to enhance biological activity .

Synthesis Pathway Example

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | Thiophene + Isocyanate | Thiourea Derivative | Reflux in anhydrous solvent |

| 2 | Thiourea Derivative + Amine | Functionalized Thiourea | Nucleophilic addition |

Material Science Applications

Beyond biological applications, thiourea derivatives are explored in material science for their potential use in creating polymeric materials and as corrosion inhibitors. Their ability to form stable complexes with metals makes them suitable for various industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of novel thiourea derivatives and tested their antimicrobial activity against a range of pathogens. The results indicated that compounds with thienyl groups exhibited superior antibacterial effects compared to their non-thienyl counterparts, demonstrating the importance of structural design in enhancing biological activity .

Case Study 2: Anticancer Properties

In another investigation, thiourea derivatives were tested against multiple cancer cell lines. The study found that modifications to the thienyl group significantly affected the anticancer potency, with some derivatives achieving IC50 values lower than conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of thiourea, 3-thienyl- involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The thienyl group enhances its ability to penetrate biological membranes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiourea Derivatives

Physicochemical Properties

- Solubility : Thiourea derivatives with aryl groups (e.g., phenyl) exhibit lower aqueous solubility than aliphatic analogues. The 3-thienyl group’s moderate polarity may balance solubility and lipophilicity .

- Thermal Stability : Substituted thioureas decompose at 180–220°C. The thienyl group’s aromaticity likely enhances thermal stability compared to alkyl derivatives .

Biological Activity

Thiourea derivatives, including 3-thienyl thiourea, have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

1. Overview of Thiourea Derivatives

Thiourea compounds are characterized by the presence of a thiocarbonyl group (C=S) and exhibit a variety of biological properties. The structural versatility of thiourea allows for modifications that enhance their pharmacological effects. The 3-thienyl variant incorporates a thienyl group, which is known to contribute to its unique biological activities.

2. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiourea derivatives against various pathogens. For instance:

- Synthesis and Testing : A series of thiourea derivatives were synthesized and evaluated for their antimicrobial properties against bacteria such as E. coli, S. aureus, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, with some derivatives showing MIC values as low as 2.29 µg/mL against Bacillus subtilis .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 5.12 |

| 2 | B. subtilis | 2.29 |

| 3 | P. aeruginosa | 2.48 |

| 4 | C. albicans | >100 |

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of thiourea derivatives to inhibit critical bacterial enzymes, such as topoisomerases, which are essential for DNA replication and transcription .

3. Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties:

- Cell Line Studies : Research indicates that certain thiourea compounds exhibit potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these compounds often fall within the range of 7 to 20 µM, suggesting significant potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 18-26 |

| B | HeLa | 38-46 |

| C | Pancreatic | 3-14 |

- Mechanisms : The anticancer effects are attributed to multiple mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Notably, some derivatives have been shown to alter cancer cell signaling pathways, leading to reduced cell proliferation .

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, thiourea derivatives display several other biological activities:

- Antioxidant Properties : Thioureas have been reported to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

5. Case Studies and Research Findings

Several case studies highlight the potential applications of thiourea derivatives:

- A study on a series of benzothiazole-bearing thioureas demonstrated broad-spectrum antimicrobial activity with enhanced potency against fungal strains compared to bacterial strains .

- Another investigation focused on the synthesis of cyclic thioureas revealed promising results in inhibiting tumor growth in animal models, further supporting their therapeutic potential in oncology .

Q & A

Q. What are the key considerations for synthesizing 3-thienyl thiourea derivatives with high purity?

Synthesis of 3-thienyl thiourea derivatives typically involves condensation reactions between thienyl amines and isothiocyanate precursors. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying to avoid side reactions .

- Catalyst use : Base catalysts like triethylamine improve yield by neutralizing acidic byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How can researchers validate the structural integrity of 3-thienyl thiourea compounds?

Use a multi-technique approach:

Q. What experimental design principles should guide optimization of thiourea derivative synthesis?

Adopt factorial design to minimize trials while maximizing data quality:

- Screening Design : Identify critical factors (e.g., temperature, solvent ratio) using a Plackett-Burman design .

- Response Surface Methodology (RSM) : Optimize variables (e.g., pH, reaction time) via central composite design .

- Robustness Testing : Vary one parameter at a time (e.g., ±5°C temperature) to assess reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of 3-thienyl thiourea derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (GROMACS) .

- DFT Calculations : Gaussian 09 or ORCA can model electronic properties (HOMO-LUMO gaps) to predict redox behavior .

Example Finding :

In a study, 3-thienyl thiourea derivatives showed stronger binding to urease (ΔG = −9.2 kcal/mol) compared to benzoyl analogs (ΔG = −7.8 kcal/mol), suggesting enhanced inhibition potential .

Q. How should researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values). Account for variables like assay type (e.g., colorimetric vs. fluorometric) .

- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., fixed pH, temperature) .

- Statistical Validation : Apply ANOVA or t-tests to determine if discrepancies are significant (p < 0.05 threshold) .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving 3-thienyl thiourea?

Q. How can researchers integrate literature data into experimental workflows for novel thiourea applications?

- Literature Mining : Use SciFinder or Reaxys to compile structure-activity relationships (SAR) for thiourea derivatives. Prioritize primary sources (e.g., ACS journals) over reviews .

- Gap Analysis : Identify understudied areas (e.g., thiourea’s role in photodynamic therapy) to frame original hypotheses .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What strategies improve reproducibility in thiourea-based catalysis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.